Cas no 918518-74-8 (Quinoline, 2-chloro-6-methoxy-3-(phenylmethyl)-)

2-Chloro-6-methoxy-3-(phenylmethyl)quinoline is a substituted quinoline derivative characterized by its chloro, methoxy, and benzyl functional groups. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity and potential as a building block for more complex heterocyclic systems. The presence of electron-donating (methoxy) and electron-withdrawing (chloro) substituents on the quinoline core allows for selective functionalization, making it valuable in medicinal chemistry applications. Its structural features may also contribute to binding interactions in biological systems, particularly in the development of kinase inhibitors or antimicrobial agents. The compound is typically handled under standard laboratory conditions, with stability dependent on proper storage away from light and moisture.
Quinoline, 2-chloro-6-methoxy-3-(phenylmethyl)- structure
918518-74-8 structure
Product Name:Quinoline, 2-chloro-6-methoxy-3-(phenylmethyl)-
CAS No:918518-74-8
MF:C17H14ClNO
MW:283.752163410187
CID:773919
PubChem ID:59444013
Update Time:2025-05-19

Quinoline, 2-chloro-6-methoxy-3-(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • Quinoline, 2-chloro-6-methoxy-3-(phenylmethyl)-
    • 3-benzyl-2-chloro-6-methoxyquinoline
    • 918518-74-8
    • AKOS015958900
    • CS-15244
    • SCHEMBL13227175
    • CS-0011382
    • DTXSID10732042
    • DB-099111
    • Inchi: 1S/C17H14ClNO/c1-20-15-7-8-16-13(11-15)10-14(17(18)19-16)9-12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3
    • InChI Key: VKROLEQJNDAHLE-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=C2C=C(C=CC2=N1)OC)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 283.0763918g/mol
  • Monoisotopic Mass: 283.0763918g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 305
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 22.1Ų

Quinoline, 2-chloro-6-methoxy-3-(phenylmethyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1066851-1g
3-Benzyl-2-chloro-6-methoxyquinoline
918518-74-8 98%
1g
¥5850.00 2024-04-25

Additional information on Quinoline, 2-chloro-6-methoxy-3-(phenylmethyl)-

Comprehensive Overview of Quinoline, 2-chloro-6-methoxy-3-(phenylmethyl)- (CAS No. 918518-74-8)

Quinoline, 2-chloro-6-methoxy-3-(phenylmethyl)- (CAS No. 918518-74-8) is a specialized organic compound belonging to the quinoline family, a class of heterocyclic aromatic compounds widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound features a unique molecular structure characterized by a chloro substitution at the 2-position, a methoxy group at the 6-position, and a phenylmethyl (benzyl) moiety at the 3-position. Such structural modifications make it a valuable intermediate in synthetic chemistry, particularly in the development of bioactive molecules.

In recent years, the demand for functionalized quinolines has surged due to their relevance in drug discovery and material innovation. Researchers and industries are increasingly exploring 2-chloro-6-methoxy-3-(phenylmethyl)quinoline for its potential in modulating biological pathways, such as enzyme inhibition or receptor binding. Its structural versatility aligns with current trends in targeted drug design and green chemistry, addressing user queries like "quinoline derivatives in medicine" or "sustainable synthesis of heterocycles."

The synthesis of CAS No. 918518-74-8 typically involves multi-step organic reactions, including Friedel-Crafts alkylation and nucleophilic aromatic substitution, which are frequently searched topics among chemistry enthusiasts. Optimizing these processes to reduce waste and improve yield resonates with the growing emphasis on eco-friendly chemical production. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to validate its purity, a critical factor for applications in high-value industries.

Beyond pharmaceuticals, Quinoline, 2-chloro-6-methoxy-3-(phenylmethyl)- has garnered attention in materials science, particularly in the development of organic semiconductors and luminescent materials. Its conjugated π-system and substituent effects make it a candidate for optoelectronic devices, a hot topic in searches like "quinolines in OLEDs." This dual utility in life sciences and advanced materials underscores its interdisciplinary importance.

Quality control and regulatory compliance are paramount for suppliers of 918518-74-8, as users often seek information on "certified quinoline suppliers" or "analytical standards for heterocycles." Reputable manufacturers provide detailed COA (Certificate of Analysis) and ensure adherence to international safety guidelines, though the compound itself is not classified under restricted categories. Storage recommendations typically include protection from light and moisture to maintain stability.

In summary, Quinoline, 2-chloro-6-methoxy-3-(phenylmethyl)- represents a compelling case study in the intersection of synthetic chemistry and applied sciences. Its structural features and adaptability to modern molecular engineering trends position it as a compound of enduring relevance, answering both academic and industrial queries about quinoline-based innovations.

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